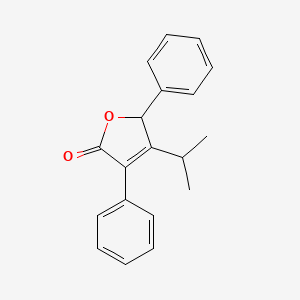
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furanone ring substituted with isopropyl and diphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-(1-methylethyl)-3,5-diphenyl-2-buten-1-ol with an acid catalyst to induce cyclization and form the furanone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.
科学研究应用
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
作用机制
The mechanism of action of 2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
相似化合物的比较
Similar Compounds
- 2(5H)-Furanone, 4-methyl-3,5-diphenyl-
- 2(5H)-Furanone, 4-ethyl-3,5-diphenyl-
- 2(5H)-Furanone, 4-(1-methylpropyl)-3,5-diphenyl-
Uniqueness
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds.
属性
CAS 编号 |
632358-82-8 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
2,4-diphenyl-3-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C19H18O2/c1-13(2)16-17(14-9-5-3-6-10-14)19(20)21-18(16)15-11-7-4-8-12-15/h3-13,18H,1-2H3 |
InChI 键 |
SVRVCEHOEAHJMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


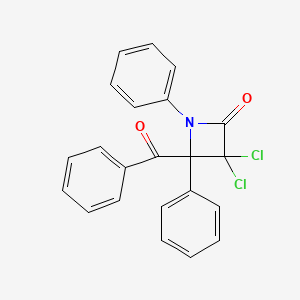
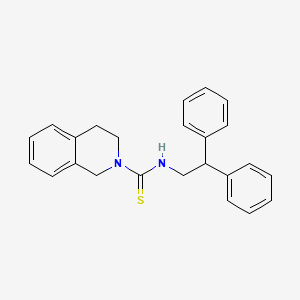
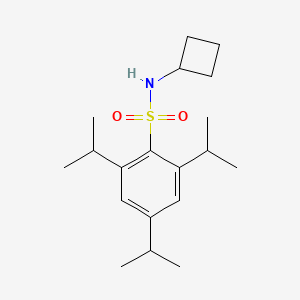

![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
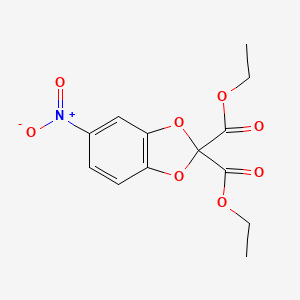

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
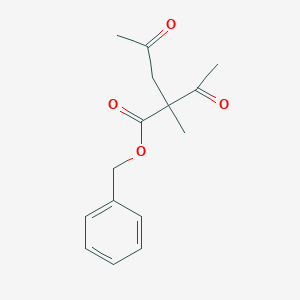
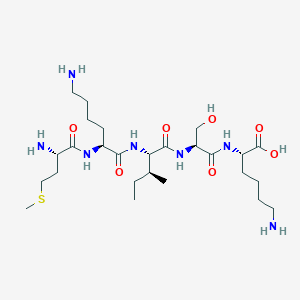
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)

![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)
